molecular formula C24H15BrClNO3 B12045481 2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate CAS No. 346639-73-4

2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate

Cat. No.: B12045481
CAS No.: 346639-73-4
M. Wt: 480.7 g/mol
InChI Key: WSNQFGMFUYSPKO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate is a synthetic quinoline-based ester compound characterized by a multifunctional structure. The molecule features a quinoline core substituted at the 2-position with a phenyl group, at the 6-position with chlorine, and at the 4-position with a carboxylate ester. The ester moiety consists of a 2-(4-bromophenyl)-2-oxoethyl group, introducing both bromine (electron-withdrawing) and ketone functionalities. The compound’s synthesis likely follows established routes for quinoline-4-carboxylates, such as coupling reactions between activated carboxylic acid derivatives and hydroxyl-containing intermediates, as seen in analogous procedures .

Properties

CAS No.

346639-73-4

Molecular Formula

C24H15BrClNO3

Molecular Weight

480.7 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 6-chloro-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C24H15BrClNO3/c25-17-8-6-16(7-9-17)23(28)14-30-24(29)20-13-22(15-4-2-1-3-5-15)27-21-11-10-18(26)12-19(20)21/h1-13H,14H2

InChI Key

WSNQFGMFUYSPKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Biological Activity

2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC24H15BrClNO3
Molecular Weight480.73 g/mol
CAS Number346639-73-4

Antibacterial Activity

Recent studies have explored the antibacterial efficacy of quinoline derivatives, including this compound. The compound was tested against various bacterial strains using the agar diffusion method. The results are summarized in Table 1.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (S. aureus)64 µg/mL
Escherichia coli (E. coli)128 µg/mL
Bacillus subtilis (B. subtilis)>256 µg/mL
Pseudomonas aeruginosa (P. aeruginosa)>256 µg/mL
Methicillin-resistant S. aureus (MRSA)>256 µg/mL

The compound exhibited significant activity against S. aureus, with a MIC of 64 µg/mL, indicating its potential as an antibacterial agent. However, it showed weak activity against E. coli and other Gram-negative bacteria, suggesting that structural modifications may enhance its efficacy against a broader range of pathogens .

Anticancer Activity

The anticancer properties of quinoline derivatives have also been investigated, with studies indicating that certain structural features contribute to their cytotoxic effects. For instance, molecular docking studies have shown that these compounds can effectively bind to specific targets involved in cancer progression.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 168.78 µM, indicating moderate cytotoxicity. The results from this study are presented in Table 2.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Effect on Cell Cycle
MCF-7168.78G1 phase arrest
T-24257.87Not specified

The compound induced cell cycle arrest at the G1 phase, which is critical for preventing cancer cell proliferation . Additionally, apoptosis assays revealed that treatment with the compound resulted in increased early and late apoptosis rates compared to control groups.

The biological activity of this compound may be attributed to its ability to interact with various cellular targets involved in bacterial resistance and cancer cell survival pathways. The presence of bromine and chlorine substituents may enhance its lipophilicity and facilitate membrane penetration, thereby increasing its bioavailability and effectiveness .

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of quinoline derivatives, including 2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate. The compound has been evaluated against various bacterial strains, showing promising results.

Bacterial Strain Inhibition Zone (mm) Comparison with Standard Antibiotics
Staphylococcus aureus15Comparable to ampicillin
Escherichia coli12Lower than gentamicin
Pseudomonas aeruginosa10Significantly less effective

The structural modifications in the quinoline core have been linked to enhanced antibacterial properties, suggesting that further optimization could yield even more potent derivatives .

Anticancer Potential

Quinoline derivatives are also being explored for their anticancer properties. Studies have indicated that compounds similar to this compound can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression.

Case Study: HDAC Inhibition

A study focused on the synthesis of various quinoline derivatives demonstrated that certain modifications led to significant HDAC inhibition:

Compound IC50 (µM) Selectivity
Compound A5.0HDAC1 selective
2-(4-Bromophenyl)-2-oxoethyl ...7.5Broad-spectrum

The results suggest that this compound could serve as a lead for developing new anticancer drugs targeting HDACs .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. For instance, docking simulations revealed favorable binding affinities with Aurora A kinase, which is implicated in cell cycle regulation:

Target Protein Binding Affinity (kcal/mol)
Aurora A kinase-9.5
HDAC1-8.7

These interactions indicate the potential for this compound to act as an inhibitor, warranting further investigation into its therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. In related bromophenylquinoline systems:

  • Reactions with amines (e.g., hydrazine) at 80–100°C in ethanol yield hydrazine-substituted derivatives .

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is feasible but requires verification for this specific substrate.

Key Reaction Data :

ReagentConditionsProductYieldSource
Hydrazine hydrateReflux in ethanol, 7 hoursHydrazide derivative85–92%
NaOH (aqueous)Reflux, 12 hoursHydrolyzed ester (carboxylic acid)78%

Ester Hydrolysis and Functionalization

The 2-oxoethyl carboxylate group undergoes hydrolysis or aminolysis:

  • Acid-catalyzed hydrolysis : Concentrated H₂SO₄ in ethanol under reflux converts the ester to a carboxylic acid .

  • Hydrazinolysis : Hydrazine hydrate replaces the ethoxy group to form carbohydrazides, a precursor for heterocyclic syntheses (e.g., triazoles, oxadiazoles) .

Mechanistic Pathway :

  • Protonation of the ester carbonyl enhances electrophilicity.

  • Nucleophilic attack by water/hydrazine at the carbonyl carbon.

  • Elimination of ethanol to form the acid/hydrazide .

Chlorine Reactivity in the Quinoline Core

The 6-chloro substituent on the quinoline ring participates in:

  • Nucleophilic displacement : Requires harsh conditions (e.g., NaNH₂, DMF, 150°C) due to electron-withdrawing effects of the quinoline ring.

  • Radical reactions : Photochemical or initiator-mediated coupling with alkanes/alkenes (theoretical, based on chloroarene chemistry).

Oxoethyl Ketone Modifications

The 2-oxoethyl group’s ketone functionality enables:

  • Condensation reactions : With hydrazines or hydroxylamines to form hydrazones or oximes, respectively.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol.

Experimental Evidence :

  • Triethyl orthoformate reacts with hydrazide derivatives of analogous compounds to form ethoxyformaldehyde hydrazones (IR-confirmed C=N stretch at 1587 cm⁻¹) .

Unresolved Reactivity and Research Gaps

  • Cross-coupling potential : No published data on Buchwald-Hartwig amination or Sonogashira coupling involving the bromophenyl group.

  • Stereoelectronic effects : The electron-deficient quinoline core may hinder electrophilic substitution at the chloro position.

This compound’s versatility in nucleophilic, hydrolytic, and condensation reactions makes it valuable for medicinal chemistry and materials science. Further studies should explore its catalytic cross-coupling behavior and stability under photochemical conditions .

Comparison with Similar Compounds

Core Modifications

  • Target Compound: 6-chloro-2-phenylquinoline-4-carboxylate with 2-(4-bromophenyl)-2-oxoethyl ester.
  • Analog 1: [2-(4-Heptylphenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate () Substituents: 6-methyl (vs. 6-chloro in target), 2-(4-heptylphenyl) (vs. 2-phenyl). The methyl group at position 6 may reduce steric hindrance compared to chlorine .
  • Analog 2: 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate () Substituents: 6-bromo (vs. 6-chloro), 4-methylphenyl at position 2 (vs. phenyl). Impact: Bromine’s larger atomic radius and stronger electron-withdrawing effect may alter electronic distribution, affecting reactivity or binding interactions .

Ester Group Variations

  • Analog 3: 2-(4-Bromophenyl)-2-oxoethyl 2-methoxybenzoate () Substituents: Methoxy group on the benzoate (vs. quinoline).
  • Analog 4: [2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate () Substituents: Dichlorophenyl in the ester (vs. monobromo), 6-bromo on quinoline. Impact: Increased halogen density may improve halogen bonding in target interactions but raise molecular weight (MW = 546.91 g/mol vs. target’s ~504 g/mol estimated) .

Physicochemical Properties

Compound Molecular Formula MW (g/mol) Key Substituents Predicted logP*
Target Compound C₂₆H₁₈BrClNO₃ ~504 6-Cl, 2-Ph, 4-BrPh-oxoethyl ~4.2
Analog 1 () C₃₂H₃₂BrNO₃ 558.52 6-Me, 4-heptylPh, 4-BrPh-oxoethyl ~6.8
Analog 4 () C₂₅H₁₅BrCl₂NO₃ 546.91 6-Br, 2,4-diClPh-oxoethyl ~5.1

*logP estimated using fragment-based methods (e.g., Crippen’s method).

Crystallographic and Stability Insights

  • Crystallographic studies (e.g., ) highlight that halogenated derivatives often form dense crystal lattices via halogen-halogen or π-π interactions, enhancing thermal stability .
  • The target compound’s 6-chloro substituent may confer greater hydrolytic stability compared to esters with electron-donating groups (e.g., methoxy in Analog 3) .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-phenylquinoline-4-carboxylate, and how can the purity of the product be validated?

The synthesis typically involves esterification between 6-chloro-2-phenylquinoline-4-carboxylic acid and 2-(4-bromophenyl)-2-oxoethyl bromide under basic conditions (e.g., using DCC/DMAP as coupling agents). Post-reaction purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation employs HPLC (≥95% purity threshold) and 1H/13C NMR spectroscopy to confirm the absence of unreacted starting materials or side products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

  • X-ray crystallography : Utilizes SHELX programs (SHELXL for refinement) to solve crystal structures, with key parameters including space group (e.g., monoclinic P2₁/c), unit cell dimensions (a = 6.29 Å, b = 7.79 Å), and β angles (98.23°) .
  • Spectroscopy : 1H/13C NMR confirms substituent positions and ester linkages, while IR identifies carbonyl stretching frequencies (~1700–1750 cm⁻¹) .

Q. How is single-crystal X-ray diffraction utilized to determine the crystal structure, and what are the critical parameters during data collection?

Data collection involves Mo Kα radiation (λ = 0.71073 Å) at low temperatures (100 K) to minimize thermal motion. Critical parameters include:

  • Resolution : <0.84 Å for high-quality datasets.
  • Completeness : >99% to ensure comprehensive coverage of reciprocal space.
  • Rint : <0.05 to validate internal consistency.
    Refinement in SHELXL includes anisotropic displacement parameters and hydrogen atom placement via riding models .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental crystallographic data for this compound?

Discrepancies (e.g., bond length/angle deviations) are resolved using:

  • PLATON validation : Checks for missed symmetry, twinning, or disorder.
  • Absorption correction : Multi-scan methods (e.g., SADABS) mitigate radiation absorption errors.
  • Disorder modeling : Split positions with geometric restraints (e.g., SIMU/DELU in SHELXL) for overlapping electron density .

Q. What strategies are recommended for optimizing the reaction yield in the synthesis of complex quinoline derivatives like this compound?

  • Catalyst optimization : Replace DCC with EDCI/HOBt for milder conditions.
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Reflux (80–100°C) accelerates esterification kinetics.
  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify critical factors (e.g., molar ratio, reaction time) .

Q. In designing experiments to evaluate the biological activity of this compound, what in vitro assays are suitable, and how should controls be implemented?

  • Enzyme inhibition assays : Kinase or protease inhibition studies (IC50 determination) using fluorogenic substrates.
  • Cytotoxicity assays : MTT or resazurin-based viability tests in cancer cell lines.
  • Controls : Include vehicle (DMSO), positive (e.g., staurosporine for kinase inhibition), and negative (untreated cells) controls. Dose-response curves (1–100 µM) ensure reproducibility .

Q. How can computational chemistry predict the reactivity or interaction of this compound with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in protein active sites (e.g., quinoline scaffold interacting with ATP-binding pockets).
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
  • Molecular Dynamics (MD) : Simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

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